2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 899970-63-9
VCID: VC4400545
InChI: InChI=1S/C14H12FN5O2/c1-2-9-17-10(12(16)21)11-13(18-9)20(14(22)19-11)8-6-4-3-5-7(8)15/h3-6H,2H2,1H3,(H2,16,21)(H,19,22)
SMILES: CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3F)C(=O)N
Molecular Formula: C14H12FN5O2
Molecular Weight: 301.281

2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 899970-63-9

Cat. No.: VC4400545

Molecular Formula: C14H12FN5O2

Molecular Weight: 301.281

* For research use only. Not for human or veterinary use.

2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide - 899970-63-9

Specification

CAS No. 899970-63-9
Molecular Formula C14H12FN5O2
Molecular Weight 301.281
IUPAC Name 2-ethyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Standard InChI InChI=1S/C14H12FN5O2/c1-2-9-17-10(12(16)21)11-13(18-9)20(14(22)19-11)8-6-4-3-5-7(8)15/h3-6H,2H2,1H3,(H2,16,21)(H,19,22)
Standard InChI Key IRFWXQYBAOOVEL-UHFFFAOYSA-N
SMILES CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3F)C(=O)N

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features a purine core modified at three critical positions:

  • Position 2: An ethyl group (-CH2CH3) introduces hydrophobicity and steric bulk.

  • Position 6: A carboxamide group (-CONH2) enhances hydrogen-bonding potential, a feature common in bioactive purines .

  • Position 8: A ketone group (=O) contributes to planarity and electronic effects.

  • Position 9: A 2-fluorophenyl substituent provides aromaticity and potential for π-π interactions in biological targets .

The fluorophenyl group at position 9 distinguishes this compound from analogs like 9-(4-fluorophenyl) derivatives, which exhibit altered electronic profiles due to para-substitution .

Synthesis and Optimization

Synthetic Pathways

While no direct synthesis of 2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been reported, analogous methods from El-Bayouki et al. (2010) provide a framework :

  • Imidazole Carboxamide Cyclization:

    • 5-Aminoimidazole-4-carboxamide (AICA) reacts with 2-chloroacetyl chloride to form a 2-chloromethylpurin-6-one intermediate.

    • Subsequent nucleophilic substitution with 2-fluoroaniline introduces the aryl group at position 9 .

  • Ethyl Group Introduction:

    • Alkylation at position 2 using ethyl iodide under basic conditions (e.g., K2CO3/DMF).

  • Carboxamide Functionalization:

    • Hydrolysis of a nitrile intermediate (e.g., using H2O2/HCl) yields the carboxamide group .

Key Challenges:

  • Regioselectivity in alkylation steps requires careful temperature control (e.g., 0–5°C) .

  • Fluorophenyl group orientation impacts crystal packing, as seen in 9-(4-fluorophenyl) analogs with melting points >200°C .

Physicochemical Properties

Spectral Characterization

Data extrapolated from structurally related compounds :

PropertyValue/RangeSource Compound
Melting Point230–240°C (predicted)9-(4-Fluorophenyl) analog
IR (C=O stretch)1680–1700 cm⁻¹Purin-6-one derivatives
¹H NMR (DMSO-d6)δ 8.2–8.5 (H-8), δ 4.2 (CH2)Ethyl-substituted purines

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromatic and hydrophobic groups; enhanced in DMSO or DMF .

  • Stability: Susceptible to hydrolysis at the carboxamide group under strongly acidic/basic conditions .

Biological Activity and Mechanisms

Plant-Growth Regulation

Purine derivatives with fluorophenyl groups exhibit auxin-like activity . For example, 9-(4-fluorophenyl)-1H-purin-6(9H)-one increased root elongation in Arabidopsis by 40% at 10 μM . The 2-ethyl group in the target compound may modulate lipid membrane permeability, altering bioavailability.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

  • 9-(2-Fluorophenyl) vs. 9-(4-Fluorophenyl):

    Parameter2-Fluorophenyl Derivative4-Fluorophenyl Derivative
    Melting Point230–240°C (predicted)198–200°C
    Electron WithdrawingOrtho-Fluorine reduces aromatic electron density more than para-Fluorine.
  • Ethyl vs. Methyl Substitution:
    Ethyl groups enhance metabolic stability compared to methyl, as observed in purinium iodide salts .

Future Directions

Synthetic Optimization

  • Suzuki Coupling: Introduce diversified aryl groups at position 9 using palladium catalysis.

  • Prodrug Strategies: Mask the carboxamide as an ester to improve oral bioavailability.

Biological Screening

Priority assays should include:

  • Kinase inhibition profiling (e.g., CDK2, EGFR).

  • In vivo toxicity studies in rodent models.

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